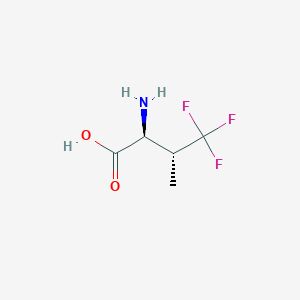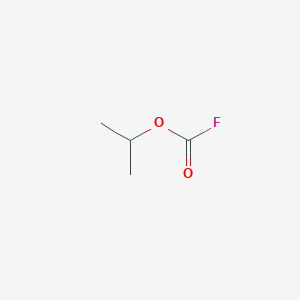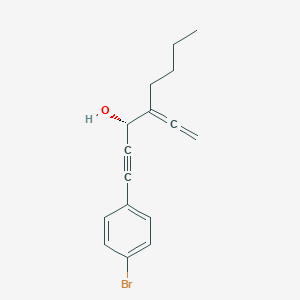
1-Octyn-3-ol, 1-(4-bromophenyl)-4-ethenylidene-, (3S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Octyn-3-ol, 1-(4-bromophenyl)-4-ethenylidene-, (3S)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an alkyne group, a hydroxyl group, and a bromophenyl group. Its stereochemistry is defined by the (3S) configuration, which plays a crucial role in its reactivity and interactions.
准备方法
The synthesis of 1-Octyn-3-ol, 1-(4-bromophenyl)-4-ethenylidene-, (3S)- involves several steps, typically starting from commercially available precursors. The synthetic route often includes:
Alkyne Formation:
Bromophenyl Group Introduction: The bromophenyl group is introduced via a substitution reaction, often using a brominated aromatic compound.
Hydroxyl Group Addition: The hydroxyl group is added through a hydration reaction, which may involve the use of catalysts to ensure the correct stereochemistry.
Ethenylidene Group Formation: The final step involves the formation of the ethenylidene group, which can be achieved through various methods, including Wittig reactions or other olefination techniques.
Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness. These methods often use continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
化学反应分析
1-Octyn-3-ol, 1-(4-bromophenyl)-4-ethenylidene-, (3S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, often using reagents like PCC or Jones reagent.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, often with nucleophiles like amines or thiols.
Addition Reactions: The alkyne group can participate in addition reactions, such as hydroboration-oxidation, to form various products.
Common reagents and conditions used in these reactions include strong bases, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Octyn-3-ol, 1-(4-bromophenyl)-4-ethenylidene-, (3S)- has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用机制
The mechanism by which 1-Octyn-3-ol, 1-(4-bromophenyl)-4-ethenylidene-, (3S)- exerts its effects involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. The bromophenyl group can engage in π-π interactions and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
1-Octyn-3-ol, 1-(4-bromophenyl)-4-ethenylidene-, (3S)- can be compared with similar compounds such as:
1-Octyn-3-ol: Lacks the bromophenyl and ethenylidene groups, resulting in different reactivity and applications.
1-(4-Bromophenyl)-1-butyne: Lacks the hydroxyl and ethenylidene groups, affecting its chemical properties and uses.
1-(4-Bromophenyl)-4-ethenylidene-1-butanol: Similar structure but different stereochemistry, leading to variations in biological activity and interactions.
The uniqueness of 1-Octyn-3-ol, 1-(4-bromophenyl)-4-ethenylidene-, (3S)- lies in its combination of functional groups and stereochemistry, which confer specific reactivity and applications not found in other compounds.
属性
CAS 编号 |
651020-88-1 |
|---|---|
分子式 |
C16H17BrO |
分子量 |
305.21 g/mol |
InChI |
InChI=1S/C16H17BrO/c1-3-5-6-14(4-2)16(18)12-9-13-7-10-15(17)11-8-13/h7-8,10-11,16,18H,2-3,5-6H2,1H3/t16-/m0/s1 |
InChI 键 |
YGRNLXPJEORUSL-INIZCTEOSA-N |
手性 SMILES |
CCCCC(=C=C)[C@H](C#CC1=CC=C(C=C1)Br)O |
规范 SMILES |
CCCCC(=C=C)C(C#CC1=CC=C(C=C1)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[6-(Pyridin-4-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14233603.png)
![(4S)-2-[(4,4-Difluorobut-3-en-1-yl)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole](/img/structure/B14233612.png)

![6-[6-(Dimethylamino)-5-(propane-1-sulfinyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233634.png)
![Benzonitrile, 2,2'-[1,10-decanediylbis(oxy)]bis-](/img/structure/B14233651.png)

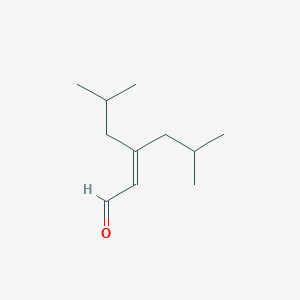

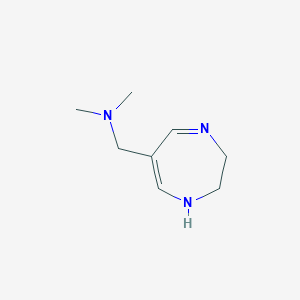
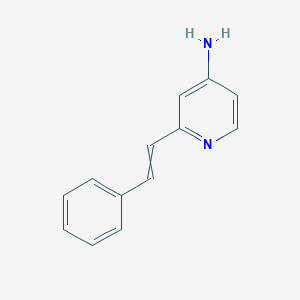
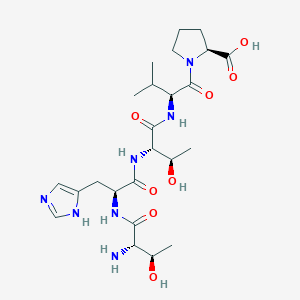
![Phosphonic acid, [(2-methyl-4-oxazolyl)methyl]-, dimethyl ester](/img/structure/B14233693.png)
